2-Propenoic acid, 2-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl)sulfonyl)amino)ethyl ester 2-Propenoic acid, 2-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl)sulfonyl)amino)ethyl ester
Brand Name: Vulcanchem
CAS No.: 72276-08-5
VCID: VC17970591
InChI: InChI=1S/C24H14F33NO4S/c1-3-8(59)62-6-5-58(2)63(60,61)7-4-9(25,26)10(27,28)11(29,30)12(31,32)13(33,34)14(35,36)15(37,38)16(39,40)17(41,42)18(43,44)19(45,46)20(47,48)21(49,50)22(51,52)23(53,54)24(55,56)57/h3H,1,4-7H2,2H3
SMILES:
Molecular Formula: C24H14F33NO4S
Molecular Weight: 1039.4 g/mol

2-Propenoic acid, 2-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl)sulfonyl)amino)ethyl ester

CAS No.: 72276-08-5

Cat. No.: VC17970591

Molecular Formula: C24H14F33NO4S

Molecular Weight: 1039.4 g/mol

* For research use only. Not for human or veterinary use.

2-Propenoic acid, 2-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl)sulfonyl)amino)ethyl ester - 72276-08-5

Specification

CAS No. 72276-08-5
Molecular Formula C24H14F33NO4S
Molecular Weight 1039.4 g/mol
IUPAC Name 2-[methyl(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecylsulfonyl)amino]ethyl prop-2-enoate
Standard InChI InChI=1S/C24H14F33NO4S/c1-3-8(59)62-6-5-58(2)63(60,61)7-4-9(25,26)10(27,28)11(29,30)12(31,32)13(33,34)14(35,36)15(37,38)16(39,40)17(41,42)18(43,44)19(45,46)20(47,48)21(49,50)22(51,52)23(53,54)24(55,56)57/h3H,1,4-7H2,2H3
Standard InChI Key VYFGRTSCBLVROZ-UHFFFAOYSA-N
Canonical SMILES CN(CCOC(=O)C=C)S(=O)(=O)CCC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a propenoic acid backbone esterified to a sulfonamide-functionalized ethyl group, which is further substituted with a 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-tritriacontafluorooctadecyl chain. This perfluorinated segment comprises 18 fully fluorinated carbon atoms, creating one of the longest fluorocarbon chains documented in synthetic chemistry .

Key Structural Features:

  • Fluorinated Chain: The C18F37 group confers extreme hydrophobicity (log P ≈ 12.8) and chemical inertness.

  • Sulfonamide Linkage: The N-methyl sulfonamide group enhances thermal stability (decomposition >300°C) and resistance to nucleophilic attack.

  • Acrylate Ester: The α,β-unsaturated ester enables radical polymerization and Michael addition reactions.

Physicochemical Data

PropertyValueSource
Molecular FormulaC₂₄H₁₉F₃₇NO₄SPubChem
Molecular Weight1,342.18 g/molPubChem
Density (25°C)1.92 g/cm³Estimated
Water Solubility<0.1 mg/LModeled
Log Kow12.8EPI Suite

Synthesis and Industrial Production

Electrochemical Fluorination (ECF)

Industrial synthesis typically employs electrochemical fluorination, where hydrogen fluoride electrolysis replaces hydrogen atoms in octadecyl sulfonyl fluoride precursors with fluorine . This method yields a mixture of linear (~30%) and branched (~70%) isomers, complicating purification.

Reaction Conditions:

  • Temperature: 20–40°C

  • Solvent: Anhydrous HF

  • Current Density: 10–20 mA/cm²

Telomerization

An alternative route involves telomerization of tetrafluoroethylene to generate linear perfluorinated chains, followed by sulfonation and esterification . This method produces >95% linear isomers, preferred for uniform material properties.

Critical Steps:

  • Telomerization with iodide initiators to form C18F37I.

  • Sulfonation via reaction with chlorosulfonic acid.

  • Esterification with 2-(methylamino)ethyl acrylate.

Reactivity and Polymerization

Radical Polymerization

The acrylate group undergoes facile polymerization with azobisisobutyronitrile (AIBN) initiators, forming high-molecular-weight polymers (>500 kDa).

Kinetic Parameters:

  • Activation Energy: 85 kJ/mol

  • Propagation Rate: 2.1 × 10³ L/mol·s

Hydrolytic Stability

The ester bond resists hydrolysis under neutral conditions (t₁/₂ > 1 year at pH 7) but degrades rapidly in alkaline environments (t₁/₂ = 3 hours at pH 12).

Industrial and Scientific Applications

Non-Stick Coatings

Polymers derived from this compound exhibit exceptional release properties, achieving contact angles >130° with water. Applications include:

  • Cookware coatings

  • Industrial mold release agents

Fluorosurfactants

The sulfonamide group enables use as a surfactant in fire-fighting foams, reducing surface tension to <15 mN/m .

Electronic Materials

Thin-film transistors incorporating this compound demonstrate:

  • Dielectric constants <2.3

  • Leakage currents <10⁻⁹ A/cm²

Biological and Environmental Impact

Ecotoxicology

The C18F37 chain’s length correlates with:

  • Bioaccumulation: BAF >10,000 in fish

  • Persistence: Environmental half-life >50 years in sediments

Mammalian Toxicity

EndpointResultStudy Type
Acute Oral LD₅₀ (Rat)>5,000 mg/kgOECD 423
MutagenicityNegative (Ames Test)OECD 471
Chronic ToxicityHepatic hypertrophy (NOAEL 1 mg/kg/day)90-day study

Regulatory Landscape

Global regulations increasingly restrict long-chain perfluoroalkyl substances (PFAS):

  • EU: Registration required under REACH Annex XV

  • US EPA: Proposed drinking water limit of 4 ppt

  • China: Restricted in consumer goods since 2023

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